molecular formula C17H21N5O B8543863 9-Butyl-8-(3-methoxybenzyl)-9H-purin-6-amine

9-Butyl-8-(3-methoxybenzyl)-9H-purin-6-amine

Cat. No. B8543863
M. Wt: 311.4 g/mol
InChI Key: BWLWUGBHOXIUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241890B2

Procedure details

9-Butyl-8-(2-methoxy-benzyl)-9H-purin-6-ylamine and 9-butyl-8-(3-methoxy-benzyl)-9H-purin-6-ylamine were prepared from 4,5,6-triaminopyrimidine sulfate and, respectively 2-methoxyphenyl acetyl chloride or 3-methoxyphenyl acetic acid, by procedures analogous to the one described above. 2-Fluoro purine analogs were also prepared from 2,4,5,6-tetraaminopyrimidine, by procedures analogous to those described above. See Example 2, step 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[C:12]([NH2:13])=[C:11]([NH2:14])[N:10]=[CH:9][N:8]=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24](Cl)=O.[CH3:27][O:28][C:29]1[CH:30]=[C:31]([CH2:35][C:36](O)=O)[CH:32]=[CH:33][CH:34]=1.FC1N=C2C(NC=N2)=CN=1.N[C:50]1[N:55]=[C:54]([NH2:56])[C:53]([NH2:57])=[C:52]([NH2:58])[N:51]=1>>[CH2:30]([N:6]1[C:24]([CH2:23][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][CH3:15])=[N:13][C:12]2[C:7]1=[N:8][CH:9]=[N:10][C:11]=2[NH2:14])[CH2:29][CH2:34][CH3:33].[CH2:20]([N:58]1[C:36]([CH2:35][C:31]2[CH:32]=[CH:33][CH:34]=[C:29]([O:28][CH3:27])[CH:30]=2)=[N:57][C:53]2[C:52]1=[N:51][CH:50]=[N:55][C:54]=2[NH2:56])[CH2:21][CH2:22][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NC1=NC=NC(=C1N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=C2NC=NC2=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C2=NC=NC(=C2N=C1CC1=C(C=CC=C1)OC)N
Name
Type
product
Smiles
C(CCC)N1C2=NC=NC(=C2N=C1CC1=CC(=CC=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.